N-cyclopentyl-2-(2-((2-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-[2-[(2-fluorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O2S/c19-16-8-4-1-5-13(16)12-25-18-20-9-15(11-23)22(18)10-17(24)21-14-6-2-3-7-14/h1,4-5,8-9,14,23H,2-3,6-7,10-12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQKICLOAWMOPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C(=CN=C2SCC3=CC=CC=C3F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopentyl-2-(2-((2-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article delves into its biological activity, mechanisms of action, and relevant studies that provide insight into its therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Cyclopentyl group : A five-membered saturated ring that may influence lipophilicity and membrane permeability.
- Imidazole ring : Known for its role in biological systems, particularly in enzyme active sites and as a part of various pharmaceuticals.
- Fluorobenzyl thioether : The presence of fluorine can enhance metabolic stability and alter biological activity.
The biological activity of this compound is hypothesized to involve several mechanisms:
- G Protein-Coupled Receptors (GPCRs) : Compounds with imidazole moieties often interact with GPCRs, which play crucial roles in signal transduction pathways. Studies have shown that modifications to the imidazole structure can affect receptor affinity and selectivity .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or infectious diseases.
- Antiviral Activity : Similar compounds have demonstrated antiviral properties, making this compound a candidate for further investigation in antiviral drug development .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Antiviral Studies : A study focusing on similar imidazole derivatives found that they exhibited significant antiviral activity against various strains of viruses, suggesting that this compound could share similar properties .
- Enzyme Activity Assays : In vitro assays demonstrated that compounds with structural similarities inhibited key enzymes involved in metabolic pathways, leading to reduced cell proliferation in cancer models .
- GPCR Modulation : Research indicates that imidazole-containing compounds can modulate GPCR activity, impacting downstream signaling pathways associated with inflammation and immune responses .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Solubility and Stability
- The target compound ’s hydroxymethyl group likely enhances aqueous solubility compared to analogs with nitro (e.g., [19F]FBNA ) or sulfonyl groups (e.g., CAS: 736169-76-9 ).
- The chlorobenzyl analog (CAS: 923195-12-4 ) exhibits higher lipophilicity (Cl > F in electronegativity), which may improve membrane permeability but reduce solubility.
Table 2: Functional Group Impact on Activity
- Docking Studies : highlights that imidazole-thioether analogs (e.g., 9c) exhibit distinct binding poses in enzymatic pockets, suggesting the target compound’s fluorobenzylthio and hydroxymethyl groups may optimize target engagement .
Q & A
What synthetic methodologies are reported for this compound, and what key reaction conditions influence yield?
Basic
The synthesis involves multi-step reactions, typically starting with imidazole precursors and aryl thiol derivatives. Key steps include nucleophilic substitution for thioether formation and subsequent acetylation. For analogous compounds, reactions are conducted under reflux (80–110°C) in polar aprotic solvents (e.g., DMF, THF) with bases like triethylamine. A molar ratio of 1:1.2 (imidazole to thiol) and reaction times of 6–12 hours yield >60% product. Post-synthesis purification uses recrystallization (ethanol/water) or silica gel chromatography (ethyl acetate/hexane) .
Which spectroscopic techniques confirm the compound’s structure, and what diagnostic features are critical?
Basic
¹H NMR and IR are essential. Key NMR signals include:
- Hydroxymethyl (-CH2OH): δ 4.5–4.7 ppm (triplet, 2H) and δ 2.5–3.5 ppm (broad -OH).
- Fluorobenzyl aromatic protons: δ 7.2–7.4 ppm (multiplet).
- Thioether (-S-): Absence of S-H stretch in IR (2500–2600 cm⁻¹) and C-S vibration near 700 cm⁻¹.
Elemental analysis (C, H, N, S) must align with theoretical values (±0.4% deviation). Discrepancies >0.5% indicate impurities requiring repurification .
How can statistical experimental design optimize synthesis yield and purity?
Advanced
Response Surface Methodology (RSM) with Central Composite Design (CCD) efficiently optimizes multi-step reactions. Variables include:
- Molar ratios (1.0–1.5)
- Temperature (70–120°C)
- Catalyst concentration (0.5–2.0 mol%)
A 3³ factorial design (15–20 runs) identifies optimal conditions. For similar imidazoles, RSM achieved 85% yield at 95°C and 1.25:1 molar ratio, validated via ANOVA (p < 0.05) . Post-optimization, sensitivity analysis ensures robustness against parameter fluctuations.
How should researchers resolve discrepancies between experimental and theoretical elemental analysis data?
Advanced
Discrepancies >0.3% require:
Repeat combustion analysis with controlled oxygen flow.
High-resolution mass spectrometry (HRMS) to confirm molecular ions ([M+H]⁺, <5 ppm error).
HPLC purity assessment (≥95% by area).
If inconsistencies persist, adjust synthesis conditions (e.g., stoichiometry of cyclopentylamine during acetylation reduced nitrogen deviation from 0.6% to 0.1% in analogs) .
What computational strategies predict biological target interactions, and how are docking results validated?
Advanced
Molecular docking (AutoDock Vina or Schrödinger Suite) evaluates binding to targets like kinases. The compound’s 3D structure is minimized using DFT (B3LYP/6-31G*). Valid docking poses show:
- π-π stacking with Phe residues.
- Hydrogen bonds to catalytic residues.
Experimental validation includes: - Competitive binding assays (IC50 measurements).
- Site-directed mutagenesis of predicted binding residues.
In studies, analogs with docking scores <−8.0 kcal/mol exhibited 50–100 nM activity in enzyme assays .
What scale-up strategies maintain purity during gram-scale synthesis?
Advanced
Key considerations:
- Solvent selection: Replace THF with toluene for better heat dissipation.
- Controlled reagent addition: Syringe pumps for slow thiol addition (2 hours) to prevent overheating.
- Purification: Replace column chromatography with fractional crystallization (ethanol → hexane gradient).
At 10-gram scale, agitation ≥500 rpm during crystallization ensures uniform particle size (50–100 µm) and 85–90% purity .
How is impurity profiling conducted, and what analytical methods identify by-products?
Advanced
HPLC-UV (C18 column, acetonitrile:phosphate buffer pH 7.4 = 65:35) detects impurities at λ=254 nm. For quantitation:
- Limit of detection (LOD): 0.1% area.
- Mass spectrometry (LC-MS): Identifies by-products via molecular ion matching.
In related compounds, adjusting reaction pH from 7.0 to 6.5 reduced by-product formation from 8% to 2% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
